二甲基异山梨醇

描述

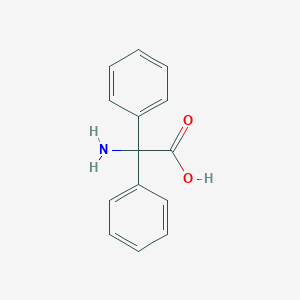

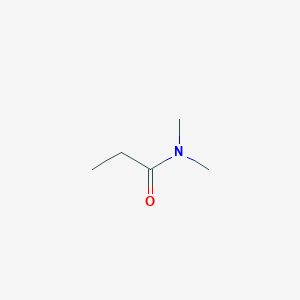

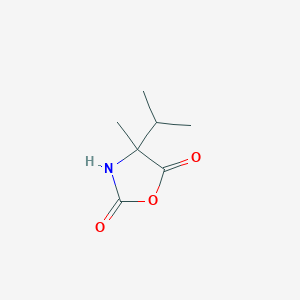

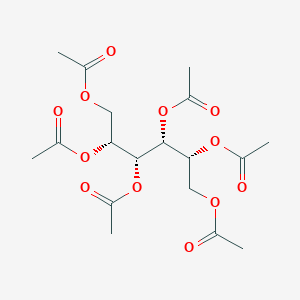

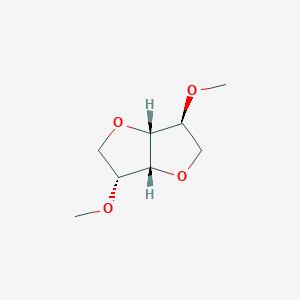

Dimethyl isosorbide, also known as Dimethyl isosorbide, is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl isosorbide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44695. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dimethyl isosorbide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl isosorbide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药溶剂和渗透促进剂

二甲基异山梨醇 (DMI) 在医药制剂中被广泛认可,因为它能够提高药物的溶解度 . 它作为活性药物成分 (API) 的溶剂,特别是那些水溶性差的 API。 它具有低毒性和促进 API 穿透生物膜的能力,使其成为透皮给药系统中不可或缺的组成部分 .

增强传递的化妆品成分

在化妆品行业中,DMI 用于改善活性成分的皮肤渗透 . 它充当载体,增强抗氧化剂和维生素等对维持皮肤健康至关重要的化合物的吸收。 它在护肤产品中的使用可以提高活性成分的功效和性能 .

有机合成中的绿色溶剂

DMI 作为有机合成中的绿色溶剂,因其生物降解性和低毒性而受到关注 . 它被用作传统极性非质子溶剂(如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF))的替代品,特别是在需要无毒和可持续介质的反应中。

回收中的环境应用

DMI 在环境应用中显示出潜力,特别是在聚对苯二甲酸乙二醇酯 (PET) 等塑料的回收中。 它是一种高效的废 PET 碱性水解溶剂,将其转化为对苯二甲酸等有价值的原料 .

医学研究介质

在医学研究中,DMI 被用作各种生物学研究的介质。 它与多种化合物相容,且性质无毒,使其适合用于涉及细胞培养和组织样本的实验 .

工业应用作为凝聚剂

DMI 在油漆行业中作为凝聚剂具有工业应用。 它有助于在油漆配方中形成薄膜,从而改善其干燥特性和整体性能 .

作用机制

Target of Action

Dimethyl isosorbide (DMI) is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It is primarily used as a solvent and carrier to combine with ingredients and facilitate their absorption . When products with DMI are applied to the skin, it helps them penetrate instead of just depositing on the surface .

Mode of Action

DMI’s mode of action is primarily through its interaction with the skin. It enhances the penetration of active ingredients in topical formulations by increasing the polarity of the surface skin layers . This allows the active ingredients to better target the pores and eliminate the source of skin conditions such as acne .

Biochemical Pathways

The synthesis of DMI mainly relies on the etherification of the bio-based platform chemical isosorbide in the presence of basic or acid catalysts and by employing different alkylating agents . Among them, dimethyl carbonate (DMC) is considered one of the most promising for its good biodegradability and low toxicity .

Pharmacokinetics

It is known that dmi is rapidly absorbed after topical application due to its solvent properties . The rate of absorption and subsequent distribution of DMI is likely influenced by factors such as the concentration of DMI in the formulation, the specific active ingredients present, and the individual characteristics of the user’s skin .

Result of Action

The primary result of DMI’s action is the enhanced absorption and efficacy of active ingredients in topical formulations . By increasing the polarity of the surface skin layers, DMI allows these ingredients to better penetrate the skin and reach their target sites . This can lead to improved outcomes in the treatment of various skin conditions .

Action Environment

The action of DMI can be influenced by various environmental factors. For instance, the volume ratio of DMI to water in a formulation can significantly affect the microstructure and regional chemistry of the cell wall . The strongest effects were found at a DMI to water volume ratio of 9:1, which showed visible cell wall tearing, cracks, and deformation, as well as the lowest values of cell wall thickness and circularity . This suggests that the formulation and environmental conditions can play a crucial role in the action, efficacy, and stability of DMI .

未来方向

DMI is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It has potential applications in the synthesis of polycarbonates and polyurethanes . It also improves the color intensity and color uniformity of self-tanning formulations .

生化分析

Biochemical Properties

Dimethyl isosorbide has been developed as an emerging solvent for recycling waste polyethylene terephthalate (PET) . It shows a good ability to rapidly dissolve PET . The solubility of PET in Dimethyl isosorbide originates from the matched Hansen solubility parameters between PET and Dimethyl isosorbide .

Molecular Mechanism

The molecular mechanism of Dimethyl isosorbide is primarily based on its role as a solvent. It interacts with PET due to the matched Hansen solubility parameters

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethyl isosorbide has shown good performance in recycling waste plastics . More studies are needed to understand its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

属性

IUPAC Name |

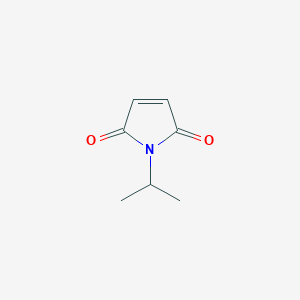

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019399 | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5306-85-4 | |

| Record name | Dimethyl isosorbide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5306-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isosorbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOSORBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethyl isosorbide has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

ANone: DMI has shown remarkable efficiency as a solvent for the alkaline hydrolysis of waste polyethylene terephthalate (PET) into terephthalic acid. [] This process is highly relevant for plastic recycling and promoting a circular economy.

ANone: Yes, DMI has been successfully incorporated into transdermal therapeutic systems. Research indicates its potential to enhance the delivery of both hydrophilic and lipophilic drugs across the skin. [, , ]

ANone: While DMI is generally stable, its compatibility with certain active pharmaceutical ingredients (APIs) needs consideration. Research has shown that impurities present in commercial grades of DMI can impact the stability of APIs like benzocaine and indomethacin. []

ANone: Using chromatographically refined DMI can significantly improve the stability of APIs compared to unpurified grades. [] Additionally, incorporating antioxidants into formulations can enhance the stability of DMI, particularly in the presence of compounds like benzoyl peroxide. []

ANone: DMI exhibits a unique solubility profile, being miscible with both water and various organic solvents. This property makes it a versatile solvent for diverse applications. [, ]

ANone: The solubility of mangiferin, a polyphenol with poor aqueous solubility, was investigated in various solvents. The results showed that DMI exhibited higher solubilizing capacity for mangiferin compared to propylene glycol, glycerin, and ethanol, but lower than ethoxydiglycol and polyethylene glycols. []

ANone: Yes, DMI can be synthesized directly from D-sorbitol using dimethyl carbonate (DMC) as a green reagent and solvent. [, , ] This method aligns with sustainable chemistry practices by minimizing hazardous reagents and waste generation.

ANone: DMC offers several advantages as a methylating agent in DMI synthesis. It's a safer, less toxic alternative to traditional alkylating agents like methyl halides and dimethyl sulfate. Moreover, DMC acts as both a reagent and a solvent in the reaction, simplifying the process. [, , , ]

ANone: Research has explored the use of heterogeneous catalysts for DMI synthesis from isosorbide and DMC. [] This approach offers potential advantages in terms of catalyst separation, reusability, and process economics.

ANone: Yes, N-methyl pyrrolidine has demonstrated high efficiency as an organocatalyst for the methylation of isosorbide using DMC to produce DMI. [] This method avoids the use of metal-based catalysts, contributing to a greener process.

ANone: DMI has been shown to improve the color intensity and uniformity of dihydroxyacetone (DHA)-containing self-tanning creams. [, ] This effect is attributed to its penetration-enhancing properties, improving DHA delivery into the skin.

ANone: Combining DMI with potassium nitrate in a hydroxyethyl cellulose gel significantly improves the penetration of potassium nitrate into mucosal tissues. This leads to enhanced pain relief and faster healing of aphthous ulcers. []

ANone: DMI has proven effective as a green solvent for extracting cathode active materials from spent lithium-ion batteries. [] This is a crucial step in direct cathode recycling, promoting resource efficiency and reducing electronic waste.

ANone: Research has explored the use of DMI as a green solvent in fabricating poly(vinylidene fluoride)- and poly(ether sulfone)-based membranes for ultrafiltration and microfiltration applications. [] This highlights DMI's potential in developing sustainable membrane technologies.

ANone: DMI is considered a safer and more environmentally friendly alternative to traditional dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc). [] This is because DMI is derived from renewable resources and has a lower toxicity profile.

ANone: Besides its favorable safety and environmental profile, DMI also possesses a high boiling point (246 °C), making it suitable for reactions requiring elevated temperatures. [] This characteristic makes it a valuable solvent in various chemical processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)